(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(12(13)14)7-9-5-4-6-10(15-2)11(9)16-3/h4-6,8H,7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOHSWORZIVNNA-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C(=CC=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the condensation of 2,3-dimethoxybenzaldehyde with a suitable methylpropanoic acid derivative. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-(2-Methoxyphenyl)propanoic Acid
- Structure: Lacks the 3-methoxy group and methyl substitution on the propanoic acid backbone.
- Properties : Molecular weight 180.20, CAS RN 6342-77-4, melting point 85–89°C .
- Key Differences : Reduced lipophilicity compared to the target compound due to fewer methoxy groups. The absence of a methyl group at C2 simplifies stereochemical considerations.
2-Hydroxy-2,2-Diphenylacetic Acid (Benzilic Acid)
Backbone Modifications and Functional Groups
(2S)-2-Amino-3-(2,6-Dimethylphenyl)propanoic Acid
- Structure: Replaces methoxy groups with methyl groups on the phenyl ring and introduces an amino group at C2.
- Properties: Molecular formula C11H15NO2, molecular weight 193.25, CAS RN 103854-26-8 .
(2S)-3-[(2-Phenylacetyl)Aminomethylsulfanyl]-2-[(Tert-Butoxycarbonyl)Amino]Propanoic Acid
Structural and Functional Comparison Table
Research Findings and Implications
- Stereochemical Impact: The (2S) configuration in the target compound is critical for its role as a chiral intermediate in drug synthesis, unlike achiral analogs like 3-(2-methoxyphenyl)propanoic acid .
- Lipophilicity: The 2,3-dimethoxy substitution enhances lipophilicity compared to compounds with fewer methoxy groups or polar substituents (e.g., amino or hydroxyl groups) .
- Synthetic Utility : Sulfur-containing derivatives (e.g., ) exhibit unique reactivity but require stabilization strategies, whereas the target compound’s methoxy groups simplify regioselective modifications.
Biological Activity
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a specific stereochemistry and the presence of a dimethoxyphenyl group. Its molecular formula is , and it features a propanoic acid backbone, which is essential for its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains. For instance, it demonstrated significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.9 µg/ml |
| Streptococcus pneumoniae | 3.15 µg/ml |
| Escherichia coli | 12.9 µg/ml |
2. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects . Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation in cellular models.
Case Study:
In a study using human gingival fibroblasts, this compound was shown to reduce TNF-α levels significantly when treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
3. Antioxidant Activity
The compound also exhibits antioxidant properties , which are crucial for protecting cells from oxidative stress. In DPPH radical scavenging assays, it demonstrated a notable ability to neutralize free radicals, suggesting its potential use in combating oxidative stress-related diseases.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: It could bind to receptors that play a role in pain and inflammation regulation.
Scientific Research Applications
This compound is utilized in various fields:
- Organic Synthesis: It serves as a building block for more complex organic molecules.
- Pharmaceutical Development: Ongoing research aims to explore its therapeutic applications in treating inflammatory diseases and infections.
Q & A
Q. What are the key steps for stereoselective synthesis of (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid?
- Methodological Answer : The synthesis typically involves: (i) Chiral auxiliary-assisted alkylation : Use (S)-proline-derived catalysts to control stereochemistry at the C2 position. (ii) Dimethoxy group introduction : Electrophilic aromatic substitution or palladium-catalyzed coupling to install 2,3-dimethoxy groups on the phenyl ring. (iii) Carboxylic acid formation : Hydrolysis of a tert-butyl ester or nitrile intermediate under acidic conditions (e.g., HCl/H2O) .
- Critical Note : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., THF/water mixtures) to minimize racemization.
Q. Which spectroscopic techniques are most effective for confirming the compound’s stereochemistry and substituent positions?
- Methodological Answer :
- NMR : Use <sup>1</sup>H-<sup>13</sup>C HMBC to correlate methoxy protons (δ ~3.8 ppm) with aromatic carbons. NOESY can confirm spatial proximity between the methyl group (C2) and aromatic protons .
- X-ray crystallography : Resolve absolute configuration; requires high-purity crystals grown via slow evaporation in ethanol/water .
- Chiral HPLC : Employ a Chiralpak IC-3 column with hexane/isopropanol (90:10) to separate enantiomers and assess optical purity (>98% ee) .
Q. How can researchers assess the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4) and DMSO using nephelometry. Add 1–5% cyclodextrin derivatives to enhance aqueous solubility .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC-UV at 254 nm. Protect from light to prevent demethylation of the methoxy groups .
Advanced Research Questions
Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved?
- Methodological Answer :
- Source Analysis : Cross-validate assays (e.g., fluorescence polarization vs. ITC) to rule out experimental artifacts.
- Structural Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes with related structures (e.g., (2S)-3-amino-2-hydroxypropanoic acid derivatives). Adjust force fields to account for methoxy group polarization .
- Meta-Analysis : Use PubChem BioActivity data to identify trends in IC50 values across studies .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Catalyst Screening : Test Ru(II)-Pheox complexes for asymmetric hydrogenation of α,β-unsaturated precursors. Achieve >90% yield and 99% ee under 10 bar H2.
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and terminate at ~95% conversion to avoid byproduct formation .
- Crystallization : Use anti-solvent (n-heptane) addition to isolate the compound with <0.5% enantiomeric impurity .
Q. How do the 2,3-dimethoxy substituents influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- LogP Calculation : Estimate via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Compare with analogs (e.g., mono-methoxy derivatives) to isolate hydrophobicity effects .
- CYP450 Metabolism : Incubate with human liver microsomes and quantify metabolites via LC-MS/MS. The 2,3-dimethoxy groups reduce oxidation at the phenyl ring, prolonging half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
